![molecular formula C9H11N3O B3376952 1-(Azidomethyl)-4-ethoxybenzene CAS No. 1249505-24-5](/img/structure/B3376952.png)
1-(Azidomethyl)-4-ethoxybenzene
Overview
Description
“1-(Azidomethyl)-4-ethoxybenzene” is an organic compound that contains an azide group (-N3) and an ethoxy group (-OCH2CH3) attached to a benzene ring. The azide group is a functional group known for its high reactivity, particularly in click chemistry reactions . The ethoxy group is an ether functional group, which is generally stable and unreactive.
Molecular Structure Analysis
The molecular structure of “1-(Azidomethyl)-4-ethoxybenzene” would consist of a benzene ring, with an azide group and an ethoxy group attached. The exact arrangement of these groups on the benzene ring would depend on the specific isomer of the compound .Chemical Reactions Analysis
Azides are known to participate in a variety of chemical reactions. One of the most common is the Huisgen 1,3-dipolar cycloaddition, also known as a “click” reaction, which involves the reaction of an azide with an alkyne to form a 1,2,3-triazole .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(Azidomethyl)-4-ethoxybenzene” would depend on its specific structure. Azides are generally highly reactive and can be explosive under certain conditions . Ethers, on the other hand, are generally stable and unreactive .Safety and Hazards
Azides are known to be potentially explosive and should be handled with care . They can react violently with many common substances, including heavy metals and acids. Therefore, safety precautions should be taken when handling this compound, including the use of personal protective equipment and proper ventilation .
Future Directions
The future directions for research on “1-(Azidomethyl)-4-ethoxybenzene” would likely depend on its potential applications. Given the reactivity of the azide group, it could be useful in the synthesis of a variety of other compounds. Additionally, if the compound shows biological activity, it could be studied further for potential medicinal uses .
properties
IUPAC Name |
1-(azidomethyl)-4-ethoxybenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-2-13-9-5-3-8(4-6-9)7-11-12-10/h3-6H,2,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVDXYDRNCJVOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN=[N+]=[N-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401304160 | |
Record name | 1-(Azidomethyl)-4-ethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401304160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azidomethyl)-4-ethoxybenzene | |
CAS RN |
1249505-24-5 | |
Record name | 1-(Azidomethyl)-4-ethoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1249505-24-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Azidomethyl)-4-ethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401304160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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